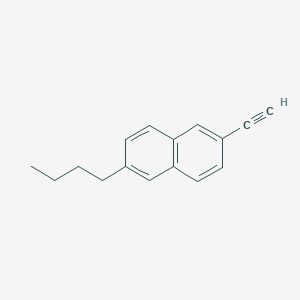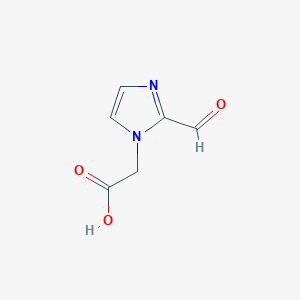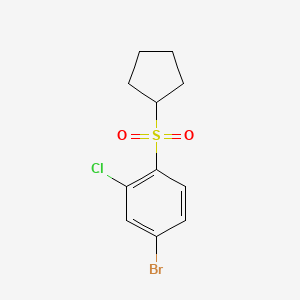
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of bromine, chlorine, and a cyclopentylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzene to introduce the bromine atom at the desired position. This is followed by the sulfonylation reaction, where a cyclopentylsulfonyl group is introduced using cyclopentylsulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Chemical Biology: Researchers may use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity, leading to its desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene: This compound has a similar structure but with a cyclopentyloxy group instead of a cyclopentylsulfonyl group.
4-Bromo-2-chloro-1-iodobenzene: This compound contains an iodine atom instead of the cyclopentylsulfonyl group.
Uniqueness
4-Bromo-2-chloro-1-cyclopentylsulfonylbenzene is unique due to the presence of the cyclopentylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12BrClO2S |
|---|---|
Molekulargewicht |
323.63 g/mol |
IUPAC-Name |
4-bromo-2-chloro-1-cyclopentylsulfonylbenzene |
InChI |
InChI=1S/C11H12BrClO2S/c12-8-5-6-11(10(13)7-8)16(14,15)9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI-Schlüssel |
XBPPEJSFZHAHRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



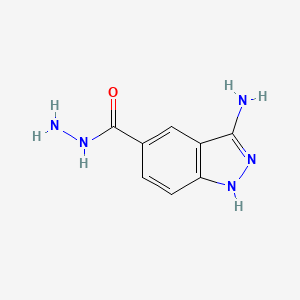
![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
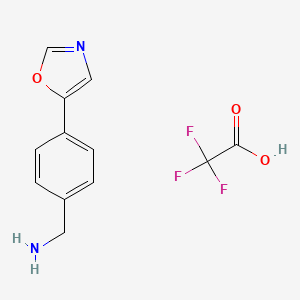
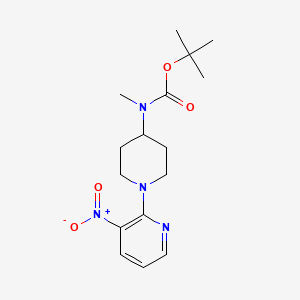
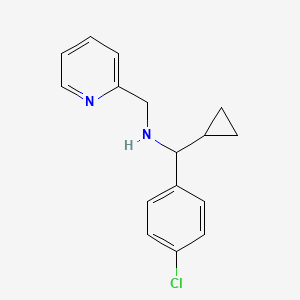
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)

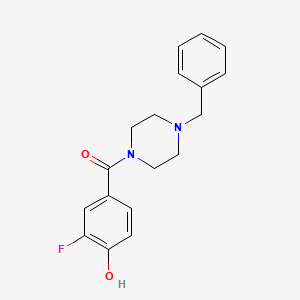
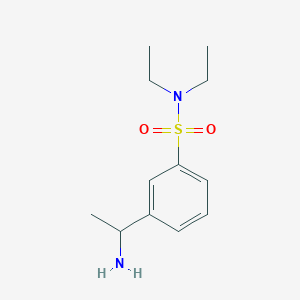
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
